molecular formula C4H7N3O2 B035409 Ethyl azidoacetate CAS No. 637-81-0

Ethyl azidoacetate

Cat. No.: B035409
CAS No.: 637-81-0
M. Wt: 129.12 g/mol
InChI Key: HVJJYOAPXBPQQV-UHFFFAOYSA-N
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Description

Ethyl azidoacetate is an organic compound with the chemical formula C4H7N3O2. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in chemical synthesis, participating in various organic reactions such as azidation, cycloaddition, and coupling reactions .

Preparation Methods

Ethyl azidoacetate can be synthesized through the reaction of sodium azide with ethyl chloroacetate. The process involves dissolving ethyl chloroacetate in ethanol and then slowly adding a solution of sodium azide dropwise. After the reaction is complete, pure this compound is obtained through distillation extraction . Industrial production methods follow similar principles but are scaled up to meet commercial demands.

Chemical Reactions Analysis

Ethyl azidoacetate undergoes several types of chemical reactions:

    Azidation Reactions: It can react with various substrates to introduce azido groups.

    Cycloaddition Reactions: It participates in 1,3-dipolar cycloaddition reactions to form triazoles.

    Coupling Reactions: It can be used in coupling reactions to form complex organic molecules.

Common reagents used in these reactions include sodium azide, copper catalysts, and various organic solvents. The major products formed from these reactions are often triazoles and other nitrogen-containing heterocycles .

Scientific Research Applications

Synthetic Chemistry

Ethyl azidoacetate serves as a versatile reagent in organic synthesis, particularly in the formation of azoles through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is pivotal for creating 1,2,3-triazoles, which are important heterocycles in medicinal chemistry.

Case Study: Synthesis of Triazole Derivatives

In a study by Stanciu et al., this compound was utilized to synthesize amphiphilic esters via a one-pot procedure involving triazole derivatives. The reaction yielded various triazole esters that demonstrated significant biological activity, showcasing the utility of this compound in synthesizing complex molecules with potential therapeutic applications .

Reaction Type Yield (%) Conditions
CuAAC with alkynes89-98Solvent-free conditions
Triazole synthesis94DIPEA as solvent

Drug Development

The compound has been explored for its potential in drug development, particularly in the synthesis of antiviral and antifungal agents. Its ability to form stable triazole linkages makes it an attractive candidate for developing new pharmacological compounds.

Case Study: Antifungal Activity

A series of novel triazole nucleosides synthesized from this compound exhibited promising antifungal activities against human pathogenic fungi. The interaction between these compounds and the enzyme CYP51 was analyzed through molecular docking studies, revealing potential mechanisms of action against fungal infections .

Compound Activity Target Pathogen
Triazole Nucleoside AHighCandida albicans
Triazole Nucleoside BModerateAspergillus fumigatus

Material Science

In material science, this compound is utilized for modifying polymer structures to enhance their properties. For example, it has been used to introduce azide functionalities into polymers, facilitating further chemical modifications.

Case Study: Polymer Modification

Research indicates that using this compound as a monomer allows for the incorporation of information into polymer structures through monomer-based alphabets. This approach holds promise for applications in nanotechnology and data storage .

Modification Type Property Enhanced Application Area
Azide-functionalized PolymerIncreased thermal stabilityData storage materials
Cross-linked NetworksImproved mechanical strengthStructural applications

Mechanism of Action

The mechanism of action of ethyl azidoacetate involves its ability to participate in cycloaddition and azidation reactions. These reactions often proceed through the formation of reactive intermediates, such as nitrenes, which can then react with various substrates to form the desired products. The molecular targets and pathways involved depend on the specific reaction and the substrates used .

Comparison with Similar Compounds

Ethyl azidoacetate is unique due to its azido and ester functional groups, which confer high reactivity and versatility in organic synthesis. Similar compounds include:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl diazoacetate: Contains a diazo group instead of an azido group.

    Ethyl bromoacetate: Contains a bromo group instead of an azido group.

These compounds share some reactivity patterns but differ in their specific applications and reaction conditions .

Biological Activity

Ethyl azidoacetate is a compound of significant interest in the field of medicinal chemistry and organic synthesis due to its unique biological activities and synthetic utility. This article provides a comprehensive overview of the biological activity associated with this compound, including its antioxidant properties, synthetic applications, and relevant case studies.

Overview of this compound

This compound (C5_5H7_7N3_3O2_2) is an azide derivative that serves as a versatile building block in organic synthesis, particularly in the formation of 1,2,3-triazoles through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The compound's structure features an azide functional group, which imparts unique reactivity patterns that are exploited in various synthetic pathways.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of compounds derived from this compound. The antioxidant activity is primarily assessed using methods such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) assays.

Case Study: Synthesis of Triazoles

A notable study synthesized new 1,4-disubstituted 1,2,3-triazoles from this compound and terminal acetylenes derived from natural products. The synthesized compounds exhibited moderate antioxidant activity, with the most potent derivative showing an EC50_{50} value of 75.5 µg/mL in the DPPH assay. This indicates that these compounds can effectively scavenge free radicals, suggesting their potential application in preventing oxidative stress-related diseases such as cancer and neurodegeneration .

Table 1: Antioxidant Activity of Synthesized Triazoles

Compound NameEC50_{50} (µg/mL) DPPHEC50_{50} (µg/mL) ABTS
Triazole A75.5101.1
Triazole B150.0200.5
Triazole C299.1441.5

Synthetic Utility

This compound is not only valued for its biological properties but also for its role in synthetic chemistry. It has been utilized in various reactions to produce complex organic molecules:

  • Aldol Reactions : this compound has been employed in aldol reactions to yield products with improved yields compared to other azides. For instance, when used in conjunction with poor aldehydes, it demonstrated better performance than tert-butyl azidoacetate under similar conditions .
  • Formation of Indoles : The compound has been converted into indole derivatives through dehydration and cyclization processes, showcasing its versatility in generating biologically relevant scaffolds .

Research Findings

Research indicates that this compound can enhance superoxide dismutase (SOD) activity in certain contexts, which is crucial for mitigating oxidative damage within biological systems. The incorporation of triazole moieties has been shown to improve the pharmacological profiles of derivatives synthesized from this compound .

Q & A

Basic Research Questions

Q. What are the primary applications of ethyl azidoacetate in organic synthesis, and how are they methodologically executed?

this compound is widely used in click chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize 1,4-disubstituted 1,2,3-triazoles. For example, it reacts with phenylacetylene in the presence of Cu₂O/charcoal and triethylamine to form triazole derivatives, with yields optimized by controlling stoichiometry and reaction time . Its azide group (-N₃) enables efficient conjugation with alkynes, making it valuable for synthesizing functionalized polymers and bioactive compounds .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its flammability (H225), skin/eye irritation (H315/H319), and respiratory toxicity (H335), researchers must:

  • Use explosion-proof equipment and avoid ignition sources .
  • Wear nitrile gloves, chemical-resistant clothing, and full-face shields .
  • Work in fume hoods with adequate ventilation to prevent vapor inhalation .
  • Store in sealed, grounded containers at cool temperatures (<25°C) .

Q. What physicochemical properties of this compound are essential for experimental design?

Key properties include:

  • Density : 1.127 g/mL at 25°C, influencing solvent selection for reactions .
  • Boiling Point : 44–46°C at 2 mmHg, requiring reduced-pressure distillation for purification .
  • Solubility : Miscible with acetone, ethanol, and ether, enabling use in polar aprotic solvents .
  • Flash Point : 25°C, necessitating strict temperature control during handling .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in click chemistry to minimize side products?

Optimization strategies include:

  • Catalyst Selection : Cu₂O/charcoal outperforms homogeneous catalysts (e.g., CuBr) in ligand-free systems, reducing metal contamination .
  • Solvent Choice : Non-polar solvents (e.g., hexane) improve regioselectivity for 1,4-triazoles .
  • Stoichiometric Ratios : A 1:1 molar ratio of azide to alkyne minimizes unreacted intermediates .
  • Temperature Control : Reactions at 25–40°C balance reaction speed and thermal decomposition risks .

Q. What analytical techniques validate the structure and purity of this compound-derived compounds?

Researchers employ:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms triazole ring formation (e.g., δ 7.5–8.0 ppm for aromatic protons) .
  • ATR-FTIR : Azide peaks (~2100 cm⁻¹) disappear post-reaction, confirming conversion .
  • Elemental Analysis : Matches experimental/predicted C/N ratios to assess purity .
  • Mass Spectrometry : High-resolution MS identifies molecular ions (e.g., [M+H]⁺ for triazoles) .

Q. What decomposition pathways and hazards arise from thermal stress on this compound?

Thermal decomposition (studied via UV photoelectron spectroscopy) releases toxic gases (CO, CO₂, NOₓ) and generates reactive intermediates. Mechanisms include:

  • Azide Decomposition : Exothermic release of N₂ gas, posing explosion risks above 100°C .
  • Ester Hydrolysis : Moisture accelerates breakdown into azidoacetic acid, requiring anhydrous conditions . Computational modeling (DFT) predicts transition states and stabilizes intermediates for safer process design .

Q. How is this compound utilized in synthesizing energetic polymers, and what are the performance trade-offs?

Polyvinyl azidoacetate (PVAA), synthesized via azidation of poly(vinyl chloroacetate), serves as an energetic binder. Key considerations:

  • Molecular Weight : Mn = 1.54–4.02 × 10⁴ ensures mechanical stability in explosives .
  • Thermal Stability : PVAA decomposes at 180–200°C, requiring additives for higher thermal resistance .
  • Sensitivity : Impact sensitivity (H50 > 50 cm) and friction sensitivity (>360 N) make it safer than nitrocellulose-based binders .

Q. Methodological Notes

  • Contradictions in Hazard Data : Some safety sheets classify reproductive toxicity (H361d) , while others omit it . Researchers should adopt the most conservative precautions.

Properties

IUPAC Name

ethyl 2-azidoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2/c1-2-9-4(8)3-6-7-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJJYOAPXBPQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30213101
Record name Acetic acid, azido-, ethyl ester
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Molecular Weight

129.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

637-81-0
Record name Ethyl azidoacetate
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Record name Acetic acid, azido-, ethyl ester
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Record name Acetic acid, azido-, ethyl ester
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Record name Ethyl azidoacetate
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Synthesis routes and methods I

Procedure details

To a solution of 490 g. (4 moles) of ethyl chloroacetate in 1500 ml. of acetonitrile were added 260 g. (4 moles) of sodium azide, and the mixture was heated at the reflux temperature for 20 hours. After heating, the reaction mixture was poured into 1 liter of water with stirring for 1/2 hour. The organic phase was separated from the aqueous phase and evaporated in vacuo to dryness. The yellow residual oil was dissolved in 1200 ml. of diethyl ether and the solution was dried over magnesium sulfate. Evaporation of the diethyl ether in vacuo gave 391 g. (76% yield) of ethyl azidoacetate.
Quantity
4 mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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4 mol
Type
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Quantity
1 L
Type
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Yield
76%

Synthesis routes and methods II

Procedure details

To a solution of ethyl bromoacetate (42 g) in ethanol (120 mL) was added a solution of NaN3 (25 g) in water (60 ml). The mixture was stirred at reflux for 4 hours. The mixture was concentrated under vacuum and the residue was partitioned between ether (300 mL) and water (200 mL). The aqueous layer was further extracted with ether. The combined extracts were washed with water (×3), brine and dried over Na2SO4. After filtration, careful concentration of solvent gave ethyl azidoacetate (26 g) which was dissolved in ethanol (100 ml) and 2-bromobenzaldehyde (12.5 g) was added to the solution which was then added dropwise to a cooled (−15° C.) solution of sodium ethoxide (prepared from Na (5.2 g) and ethanol (60 ml)). The mixture was stirred at 0° C. for 4 hours before poured into a mixture of ice and saturated aqueous NH4Cl solution. The mixture was filtered and the precipitate was washed with water and dissolved in ethyl acetate and dried over Na2SO4. Concentration of solvent gave crude intermediate, which was dissolved in xylene (100 ml) and added dropwise to refluxing xylene under nitrogen. After the addition, the mixture was stirred at reflux overnight. Concentration of the mixture under vacuum gave the crude product, which was purified by silica gel chromatography (2% ethyl acetate in hexane).
Quantity
42 g
Type
reactant
Reaction Step One
Name
Quantity
25 g
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120 mL
Type
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Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 6:4 acetone:water (20 ml) to was added to sodium azide (1.30 grams, 20 mmol, 2 molequivalents) followed by addition of ethyl bromoacetate (1.67 grams, 10 mmol, 1 molequivalent). The resulting mixture was refluxed overnight at 65° C. The acetone was thereafter evaporated under reduced pressure and the mixture was extracted with dichloromethane. The aqueous phase was washed with dichloromethane and the combined organic phase was washed with water, dried over sodium sulfate and evaporated to give 865 mg (76% yield) of ethyl azidoacetate as colorless oil having purity higher than 98% (as determined by NMR).
Quantity
0 (± 1) mol
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Reaction Step One
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1.67 g
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1.3 g
Type
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Reaction Step Three
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Quantity
20 mL
Type
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Reaction Step Three
Yield
76%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Ethyl azidoacetate
Ethyl azidoacetate
Ethyl azidoacetate

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